molecular formula C14H17NO3 B1429040 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid CAS No. 1160248-21-4

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid

Cat. No.: B1429040
CAS No.: 1160248-21-4
M. Wt: 247.29 g/mol
InChI Key: MUXARBCAQJVQFW-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid is a complex organic compound that features a tetrahydropyran ring fused to an indoline structure, with a carboxylic acid functional group at the 5-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tetrahydropyran derivatives and indoline precursors.

  • Reaction Conditions: The reaction conditions may involve the use of strong bases or acids, depending on the specific synthetic route chosen.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic processes to improve yield and selectivity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can be used to modify the indoline ring, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions at various positions on the tetrahydropyran ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Reduced indoline derivatives.

  • Substitution Products: Substituted tetrahydropyran derivatives.

Mechanism of Action

Target of Action

The compound, 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 24729 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including agrochemicals and materials science applications.

Comparison with Similar Compounds

  • Indoline-5-carboxylic acid: Similar structure but lacks the tetrahydropyran ring.

  • Tetrahydropyran derivatives: Similar ring structure but different functional groups.

  • Indole derivatives: Similar core structure but different substituents.

Uniqueness: The presence of both the tetrahydropyran ring and the indoline structure, along with the carboxylic acid group, makes this compound unique

Properties

IUPAC Name

3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(17)10-1-2-13-11(7-10)12(8-15-13)9-3-5-18-6-4-9/h1-2,7,9,12,15H,3-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXARBCAQJVQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid
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3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid
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3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid
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3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid
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3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid

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